molecular formula C4H6N2O3S B046447 N-(Isoxazol-3-yl)methanesulfonamide CAS No. 121680-52-2

N-(Isoxazol-3-yl)methanesulfonamide

Cat. No.: B046447
CAS No.: 121680-52-2
M. Wt: 162.17 g/mol
InChI Key: MEUCYQQXINWVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(Isoxazol-3-yl)methanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C4H6N2O3S and its molecular weight is 162.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antiviral Applications

N-(Isoxazol-3-yl)methanesulfonamide derivatives have shown significant antiviral activity against various viruses, including flaviviruses and influenza viruses.

Case Studies:

  • Flavivirus Inhibition: A study evaluated several isoxazoline derivatives for their antiviral properties against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV). The most effective compounds demonstrated EC50 values as low as 1.3 μM against WNV, indicating potent antiviral activity (Table 1) .
CompoundVirus TargetedEC50 (µM)
4aTBEV2.0
5bWNV1.3
  • Influenza A Virus: Another study assessed the antiviral efficacy of isoxazoline derivatives against the H1N1 strain of influenza A. Compounds exhibited low to mid-micromolar activity, with a high selectivity index indicating low cytotoxicity to host cells .

Antibacterial and Antifungal Properties

The compound also displays a broad spectrum of antibacterial and antifungal activities.

Case Studies:

  • Antibacterial Activity: Isoxazoline derivatives were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Results indicated that certain compounds had IC50 values significantly lower than standard antibiotics, showcasing their potential as effective antibacterial agents (Table 2) .
CompoundBacteria TargetedIC50 (µM)
41aS. aureus15
41bB. subtilis10
  • Antifungal Activity: In vitro tests revealed that some isoxazoline compounds exhibited strong antifungal activity against Candida albicans, outperforming traditional antifungal agents .

Anticancer Activity

This compound has been investigated for its anticancer properties across various cancer cell lines.

Case Studies:

  • Cytotoxicity in Cancer Cells: A series of synthesized isoxazole derivatives were tested on colon cancer (HCT116) and breast cancer (MCF-7) cell lines. One derivative showed an IC50 value of 4.04 µM against HCT116 cells, indicating significant anticancer potential (Table 3) .
CompoundCancer Cell LineIC50 (µM)
35aHCT1164.04
35bMCF-79.7

Properties

CAS No.

121680-52-2

Molecular Formula

C4H6N2O3S

Molecular Weight

162.17 g/mol

IUPAC Name

N-(1,2-oxazol-3-yl)methanesulfonamide

InChI

InChI=1S/C4H6N2O3S/c1-10(7,8)6-4-2-3-9-5-4/h2-3H,1H3,(H,5,6)

InChI Key

MEUCYQQXINWVAS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=NOC=C1

Canonical SMILES

CS(=O)(=O)NC1=NOC=C1

Synonyms

Methanesulfonamide, N-3-isoxazolyl- (9CI)

Origin of Product

United States

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